4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Overview
Description
Chemical Reactions Analysis
The reactions of related compounds have been studied. For example, a one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Wilhelm and Schmidt (1969) detailed the synthesis of 3-phenyl-2,3-dihydro-4H-1,4-benzothiazine, which is closely related to the chemical structure of interest. They explored different chemical reactions to produce various derivatives.
- Research by Duro et al. (1977) described the synthesis of related 3-phenyl-10-methyl-2,3-dihydropyridazine[4,5-b] [1,4]benzothiazin-1,4(10H)-dione compounds, highlighting the versatility of benzothiazine derivatives in chemical synthesis.
Pharmacological Activity
- A study by Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of benzothiazinone, investigating their anti-inflammatory and analgesic activities. This suggests potential pharmacological applications for related compounds.
- The work of Hadda et al. (2014) evaluated the antibacterial and antifungal activities of various heterocyclic benzothiazine derivatives, indicating their potential use in developing new antimicrobial agents.
Material Science and Other Applications
- Coppo and Fawzi (1998) explored the synthesis of novel heterocycles, including benzothiazine derivatives, which could have implications in material science for creating new materials with unique properties.
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-19-12-6-8-13(9-7-12)21(17,18)16-10-11-20-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTJDWQOVCIHIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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